molecular formula C24H19NO6 B11624626 Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11624626
M. Wt: 417.4 g/mol
InChI Key: IMBSIVMALAAFCI-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a nitrophenyl group and an ethyl ester functional group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through the reaction of phenols with α-haloketones under basic conditions.

  • Introduction of the Nitrophenyl Group: : The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a nitrophenyl halide with a suitable nucleophile, such as a phenoxide ion.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo oxidation reactions, particularly at the benzofuran ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The compound can undergo various substitution reactions, particularly at the phenyl and benzofuran rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of benzofuran exhibit significant biological activities, making this compound a subject of interest.

  • Medicine: : Potential applications in drug development due to its biological activities. Research is ongoing to explore its efficacy and safety as a therapeutic agent.

  • Industry: : Used in the development of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

  • Molecular Targets: : Potential targets include enzymes, receptors, and nucleic acids. The nitrophenyl group may interact with enzyme active sites, while the benzofuran core can intercalate with DNA.

  • Pathways Involved: : The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are being studied to understand its therapeutic potential.

Comparison with Similar Compounds

Ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 2-phenyl-1-benzofuran-3-carboxylate: Lacks the nitrophenyl group, which may result in different biological activities and chemical reactivity.

    5-[(4-Nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid: Similar structure but without the ethyl ester group, which can affect its solubility and reactivity.

    2-Phenyl-1-benzofuran-3-carboxylic acid: Lacks both the nitrophenyl and ethyl ester groups, leading to different chemical and biological properties.

The presence of the nitrophenyl and ethyl ester groups in this compound makes it unique, potentially enhancing its biological activity and chemical versatility.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H19NO6/c1-2-29-24(26)22-20-14-19(30-15-16-8-10-18(11-9-16)25(27)28)12-13-21(20)31-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3

InChI Key

IMBSIVMALAAFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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